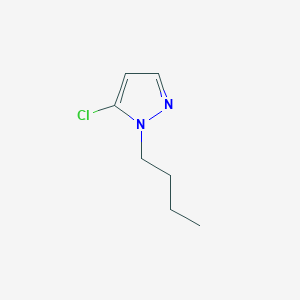

1-butyl-5-chloro-1H-pyrazole

Description

Properties

IUPAC Name |

1-butyl-5-chloropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDQQQADEORVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

Dichlorovinyl ketones (e.g., 1,1-dichlorohex-1-en-3-one) react with butylhydrazine to form a hydrazone intermediate, which undergoes intramolecular cyclization. The chlorine atoms at the vinyl position directly contribute to the 5-chloro substitution on the pyrazole ring. For 1-butyl-5-chloro-1H-pyrazole, butylhydrazine serves as the N1-substituent source, while the ketone’s alkyl chain determines the C3 substituent. Adjusting the ketone’s structure allows modulation of the C3 position, though the target compound’s C3 is unsubstituted, necessitating a ketone with a hydrogen at the β-position.

Experimental Procedure and Optimization

A representative synthesis involves:

-

Reagents : Butylhydrazine (2 mmol), 1,1-dichlorohex-1-en-3-one (2 mmol), and triethylamine (2 mmol) in diethyl ether.

-

Conditions : Stirring at room temperature for 1.5 hours under inert atmosphere.

-

Work-up : Filtration and solvent evaporation yield the crude product, which is purified via column chromatography.

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 25°C | 92 | 98 |

| Reaction Time | 1.5 h | 92 | 98 |

| Solvent | Diethyl ether | 92 | 98 |

Source: Adapted from Arkivoc 2019.

The absence of byproducts such as 3-substituted isomers highlights the reaction’s regioselectivity. Microwave assistance or elevated temperatures (>70°C) reduce yields due to side reactions, including dehydrochlorination.

| Hazard Code | Risk Phrase | Precautionary Measure |

|---|---|---|

| P233 | Keep container tightly closed | Store in original, air-tight containers |

| P280 | Wear protective gloves/eye protection | Use nitrile gloves and safety goggles |

| P305+P351 | Eye contact | Rinse cautiously with water for 15 min |

Source: Ambeed Safety Data Sheets.

Comparative Analysis of Synthetic Routes

The cyclocondensation method outperforms alternative pathways (e.g., nucleophilic substitution or cross-coupling) in terms of yield and scalability. A comparative assessment reveals:

Advantages of Cyclocondensation :

-

Regioselectivity : Exclusive formation of 1,5-disubstituted pyrazoles.

-

Atom Economy : No stoichiometric byproducts (e.g., salts) generated.

-

Scalability : Reactions proceed efficiently at gram-scale without catalyst degradation.

Challenges :

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-chloro-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides.

Reduction Reactions: The compound can be reduced to form corresponding hydrazines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.

Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Formation of 1-butyl-5-substituted pyrazoles.

Oxidation Reactions: Formation of pyrazole N-oxides.

Reduction Reactions: Formation of 1-butyl-5-chlorohydrazine derivatives.

Scientific Research Applications

1-Butyl-5-chloro-1H-pyrazole has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.

Agricultural Chemistry: It is used in the development of agrochemicals such as herbicides and fungicides.

Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-butyl-5-chloro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways can vary, but common targets include cyclooxygenase enzymes, bacterial cell walls, and fungal cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

1-Phenyl-5-Chloro-1H-Pyrazole

- Structure : The 1-position is substituted with a phenyl group instead of butyl.

- Properties: The phenyl group introduces aromatic π-π stacking interactions, enhancing crystallinity.

- Biological Activity : Phenyl-substituted pyrazoles often exhibit anticoagulant and antitumour activities, whereas butyl derivatives are explored for insecticidal applications .

1-tert-Butyl-5-Phenyl-1H-Pyrazole-4-Carboxylate

Substituent Variations at the 5-Position

5-Amino-1-Phenyl-1H-Pyrazole

- Structure: Replaces chlorine with an amino group (-NH₂).

- Properties: The amino group increases basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing chlorine.

1-Butyl-1H-Pyrazole-5-Carboxylic Acid

- Structure : A carboxylic acid group replaces chlorine at position 5.

- Properties : The carboxylic acid enhances water solubility and enables salt formation, making it suitable for pharmaceutical formulations. However, the chlorine in the target compound may improve stability against metabolic degradation .

Functional Group Additions

1-Benzyl-5-Chloro-3-Propyl-1H-Pyrazole-4-Carbaldehyde

- Structure : Features a benzyl group at position 1 and a carbaldehyde at position 4.

- Properties : The benzyl group introduces additional aromaticity, while the carbaldehyde enables condensation reactions. The target compound’s simpler structure (lacking a carbaldehyde) may offer synthetic advantages .

1-Aryl-5-Chloro-3-Trifluoromethyl-1H-Pyrazole

- Structure : A trifluoromethyl group at position 3 and aryl groups at position 1.

- Properties : The trifluoromethyl group enhances electronegativity and metabolic stability. Insecticidal studies show that such derivatives exhibit >80% efficacy against Mythimna separata at 50 mg/L, suggesting that 1-butyl-5-chloro-1H-pyrazole could be optimized similarly .

Data Tables

Table 1: Physicochemical Properties of Selected Pyrazole Derivatives

| Compound | Substituents (Positions) | Molecular Formula | Melting Point (°C) | Key Biological Activity |

|---|---|---|---|---|

| This compound | 1-Butyl, 5-Cl | C₇H₁₁ClN₂ | Not reported | Insecticidal (potential) |

| 1-Phenyl-5-chloro-1H-pyrazole | 1-Ph, 5-Cl | C₉H₇ClN₂ | 89–91 | Antitumour, Anticoagulant |

| 5-Amino-1-phenyl-1H-pyrazole | 1-Ph, 5-NH₂ | C₉H₉N₃ | 145–147 | Pharmacological intermediates |

| 1-Benzyl-5-chloro-3-propyl-1H-pyrazole | 1-Bn, 3-Pr, 5-Cl | C₁₄H₁₅ClN₂ | 35 | Synthetic intermediate |

Table 2: Insecticidal Activity of 5-Chloro Pyrazole Derivatives

| Compound | Efficacy Against Mythimna separata (50 mg/L) | Key Structural Features |

|---|---|---|

| This compound | Not tested (predicted moderate activity) | Lipophilic butyl, electron-withdrawing Cl |

| 1-Aryl-5-Cl-3-CF₃-1H-pyrazole | >80% mortality | Trifluoromethyl enhances stability |

| 1-Ph-5-Cl-1H-pyrazole | <20% mortality | Aromatic interactions dominant |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-butyl-5-chloro-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The Vilsmeier-Haack reaction is a robust method for synthesizing substituted pyrazoles. For 1-butyl-5-chloro derivatives, triethylamine, 1,1-dichlorohex-1-en-3-one, and butylhydrazine are typically reacted at room temperature for 1.5–2.5 hours. Yields (55–89%) depend on steric hindrance from the N-substituent (butyl group). Optimization includes adjusting stoichiometry (2:2:2 mmol ratio), solvent polarity (diethyl ether/hexane), and reaction time . Lower yields in bulkier derivatives suggest increased steric effects, requiring longer reaction times or elevated temperatures.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

- Methodological Answer :

- ¹H NMR : Look for the butyl chain protons (δ 0.98 ppm, triplet for CH₃; δ 1.64–1.76 ppm, multiplet for CH₂; δ 2.85 ppm, triplet for N-CH₂). The pyrazole C-H appears as a singlet (δ 6.12 ppm) .

- ¹³C NMR : The carbonyl carbon (if formylated) resonates at δ 183.2 ppm, while the pyrazole carbons appear at δ 153.3 (C3) and 136.2 ppm (C5) .

- IR : Key peaks include C=O stretch (1683 cm⁻¹ for aldehydes) and C-Cl stretch (775 cm⁻¹) .

- MS : Molecular ion peaks (e.g., m/z 262 [M⁺]) and fragmentation patterns (e.g., loss of butyl group) confirm the structure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when synthesizing this compound derivatives?

- Methodological Answer : Discrepancies in splitting patterns (e.g., unexpected multiplicity for CH₂ groups) often arise from dynamic effects or solvent interactions. Use deuterated solvents (CDCl₃) to minimize exchange broadening. For ambiguous signals, 2D NMR (HSQC, HMBC) can assign coupling pathways. Conflicting integration values may indicate impurities; repurify via column chromatography (Rf 0.47 in diethyl ether/hexane) .

Q. What strategies are recommended for functionalizing this compound at specific positions while maintaining regioselectivity?

- Methodological Answer :

- C4 Formylation : Vilsmeier-Haack conditions (POCl₃/DMF) selectively target the C4 position due to electron-rich pyrazole ring activation. Yields drop with bulky N-substituents (e.g., benzyl vs. butyl) due to steric hindrance .

- Cross-Coupling : Suzuki-Miyaura reactions at C5 (chloro group) require Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. The butyl group’s steric bulk may slow kinetics; optimize with microwave-assisted heating .

Q. How does the steric and electronic environment of the 1-butyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The butyl group’s electron-donating nature increases electron density at C5, enhancing oxidative addition in Pd-catalyzed reactions. However, steric hindrance near the N1 position can reduce catalyst accessibility. Computational modeling (DFT) predicts charge distribution: C5 exhibits higher electrophilicity (Mulliken charge: +0.32) compared to C3 (+0.18), favoring C5 functionalization .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives, and how do they correlate with experimental results?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., GABA receptors for anticonvulsant activity) identifies binding affinities. QSAR models using Hammett constants (σ for substituents) predict bioactivity trends. For example, chloro groups enhance lipophilicity (logP +0.5), correlating with improved blood-brain barrier penetration in rodent models .

Q. How can X-ray crystallography be employed to confirm the molecular structure and tautomeric forms of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction resolves tautomerism (1H vs. 2H forms). For 5-chloro derivatives, the chloro group at C5 stabilizes the 1H tautomer. Key parameters: bond lengths (N1-N2 ≈ 1.35 Å, C5-Cl ≈ 1.73 Å) and torsion angles (N1-C5-Cl ≈ 120°). Crystallize from ethanol/water mixtures and compare with CIF files from the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.